molecular formula C15H15N5 B12248241 N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248241
M. Wt: 265.31 g/mol
InChI Key: NRIMZMPNCHMYQP-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a reductive amination reaction using phenylethylamine and a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylethyl)-6-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-(1-phenylethyl)-6-(1H-triazol-1-yl)pyrimidin-4-amine
  • N-(1-phenylethyl)-6-(1H-tetrazol-1-yl)pyrimidin-4-amine

Uniqueness

N-(1-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrazolyl group, which may confer specific biological activities or chemical reactivity that differs from other similar compounds. The phenylethyl group may also influence its pharmacokinetic properties, such as solubility and membrane permeability.

Conclusion

This compound is a compound with diverse potential applications in scientific research. Its synthesis, chemical reactivity, and biological activities make it an interesting subject for further study. For detailed and specific information, consulting scientific literature and experimental data is recommended.

Properties

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

N-(1-phenylethyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C15H15N5/c1-12(13-6-3-2-4-7-13)19-14-10-15(17-11-16-14)20-9-5-8-18-20/h2-12H,1H3,(H,16,17,19)

InChI Key

NRIMZMPNCHMYQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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